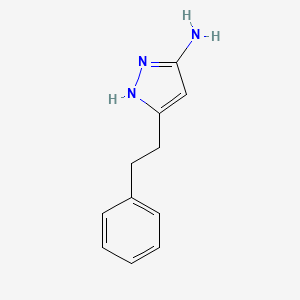

5-(2-Phenylethyl)-1H-pyrazol-3-amine

描述

5-(2-Phenylethyl)-1H-pyrazol-3-amine is a pyrazole-based compound characterized by a primary amine group at position 3 of the pyrazole ring and a 2-phenylethyl substituent at position 4. This structure grants the molecule versatility in medicinal chemistry, particularly in targeting enzymes or receptors where hydrophobic interactions (via the phenylethyl group) and hydrogen bonding (via the amine) are critical.

属性

IUPAC Name |

5-(2-phenylethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFRSAFQLGCWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652904 | |

| Record name | 5-(2-Phenylethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000895-40-8 | |

| Record name | 5-(2-Phenylethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-phenylethyl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 5-Amino-N-Substituted Pyrazoles

Several routes exist for synthesizing various 5-amino-N-substituted pyrazole derivatives, and their behavior towards electrophilic and nucleophilic reagents accounts for their highly active biological and pharmaceutical characteristics.

For instance, reacting 2-hydrazino-1-phenylethanol with ethyl (ethoxymethylene) cyanoacetate in dry toluene at 80°C for 8 hours yields ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate.

Another method involves the condensation of hydrazine acetaldehyde diethylacetate with ethyl (ethoxymethylene) cyanoacetate to produce 5-amino-1-(2,2-diethoxyethyl)-1N-pyrazole-4-carboxylate.

Additionally, treating compound 2 with (ethoxy methylene) malononitrile yields 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carbonitrile.

Alternative Pyrazole Preparation Method

A novel method allows for the direct preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines, used as a limiting reagent with diketones and \$$O\$$-(4-nitrobenzoyl)hydroxylamine. A general procedure is as follows:

- Add \$$O\$$-(4-nitrobenzoyl)hydroxylamine (274 mg, 1.50 mmol) and diketone (1.10 mmol) sequentially to a vial.

- Immediately close the vial, shake, and place it in a reaction pie block preheated on a stirrer to 85 °C for the specified reaction time.

- For Workup A, pour the crude mixture into 1 M NaOH (100 mL) and extract with DCM (3 × 30 mL). Wash the organic phase with brine (2 × 50 mL), dry with anhydrous \$$MgSO_4\$$, and filter, then evaporate the solvent. Purify the product using column chromatography under the specified conditions.

- For Workup B, treat the crude mixture with triethylamine (0.5 mL), and partially evaporate DMF under a nitrogen flow. Adsorb the residue on silica gel and purify using column chromatography under the specified conditions.

Example Compounds Prepared via this Method :

- 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1\$$H\$$-pyrazole: Using 2,4,4-trimethylpentan-2-amine (161 μL, 1.00 mmol), 2,4-pentanedione (114 μL 1.10 mmol), \$$O\$$-(4-nitrobenzoyl)hydroxylamine (273 mg, 1.50 mmol), and DMF (5.0 mL), the reaction is run at 85 °C for 1.5 h. Workup A and chromatography (silica gel, hexane–EA 0–30%) yield 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1\$$H\$$-pyrazole as a yellowish oil (38% yield).

- 1-(5-Bromo-2-methylphenyl)-3,5-dimethyl-1\$$H\$$-pyrazole: Using 1-(5-Bromo-2-methylphenyl)-3,5-dimethyl-1\$$H\$$-pyrazole (191 mg, 1.00 mmol), 2,4-pentanedione (114 μL, 1.10 mmol), \$$O\$$-(4-nitrobenzoyl)hydroxylamine (273 mg, 1.50 mmol), and DMF (5.0 mL), the reaction is run at 80 °C for 16 h. Workup A and chromatography (basic alumina grade I, hexane–THF 0–30%) yield 1-(5-Bromo-2-methylphenyl)-3,5-dimethyl-1\$$H\$$-pyrazole as a yellowish oil (56% yield).

- 3-Methyl-5-phenyl-1-(2,4,4-trimethylpentan-2-yl)-1\$$H\$$-pyrazole: Using 3-Methyl-5-phenyl-1-(2,4,4-trimethylpentan-2-yl)-1\$$H\$$-pyrazole (26 mg, 0.20 mmol), 1-phenylbutane-1,3-dione (162 mg, 1.0 mmol), \$$O\$$-(4-nitrobenzoyl)hydroxylamine (55 mg, 0.30 mmol), and DMF (1 mL), the reaction is run at 85 °C for 1.5 h. Workup A and chromatography (silica gel, hexane–EA 0–30%) yield 3-Methyl-5-phenyl-1-(2,4,4-trimethylpentan-2-yl)-1\$$H\$$-pyrazole as a white solid (46% yield).

化学反应分析

Types of Reactions: 5-(2-Phenylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for converting the amino group into a halide.

Major Products:

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

科学研究应用

Anticancer Properties

Research indicates that pyrazole derivatives, including 5-(2-Phenylethyl)-1H-pyrazol-3-amine, exhibit significant anticancer activity. Studies have demonstrated that compounds in this class can inhibit the growth of various cancer cell lines. For instance, derivatives of 5-amino-pyrazoles have shown promising results in suppressing the proliferation of human tumor cells, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | <200 |

| This compound | NCI-H460 | <200 |

| This compound | SF-268 | <200 |

Antioxidant Activity

In addition to anticancer effects, this compound has been investigated for its antioxidant properties. The ability to scavenge free radicals and inhibit reactive oxygen species (ROS) production is crucial in mitigating oxidative stress-related diseases. Studies have shown that certain derivatives can significantly reduce ROS levels in human platelets .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the condensation of hydrazine derivatives with suitable carbonyl compounds. The introduction of various substituents can enhance its biological activity and selectivity towards specific targets.

Table 2: Synthesis Pathways for Pyrazole Derivatives

| Synthesis Method | Description |

|---|---|

| Condensation with Carbonyl Compounds | Formation through reaction with hydrazine |

| Electrophilic/Nucleophilic Substitution | Modifications to improve pharmacological profiles |

Anti-inflammatory Effects

Beyond anticancer and antioxidant properties, pyrazole derivatives are also recognized for their anti-inflammatory effects. They act as inhibitors for various enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Pharmacological Potential

The pharmacological versatility of this compound suggests its utility as a scaffold for designing new drugs targeting multiple pathways in disease mechanisms. Its structural features allow for modifications that can lead to enhanced efficacy and reduced side effects .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Study on Anticancer Activity : A recent investigation demonstrated that specific modifications to the pyrazole core could significantly enhance its antiproliferative activity against cancer cells, suggesting a strong structure-activity relationship (SAR) .

- Antioxidant Research : Another study focused on the radical scavenging abilities of various derivatives, showing that certain compounds could effectively inhibit oxidative stress markers in vitro .

作用机制

The mechanism of action of 5-(2-Phenylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation .

相似化合物的比较

Substituent Variations on the Aromatic Ring

- 5-(3,5-Dimethoxyphenylethyl)-1H-pyrazol-3-amine (Compound 7, ): This derivative features a 3,5-dimethoxy-substituted phenyl group on the ethyl chain. The overall yield for this compound was 42% over two steps, highlighting moderate synthetic efficiency .

- 5-(4-Methoxyphenyl)-1H-pyrazol-3-amine Derivatives (): Substitution with a single methoxy group at the para position simplifies the aromatic system compared to the dimethoxy analog. Such modifications are often employed to fine-tune solubility and metabolic stability. For example, SI112 () incorporates a 4-methoxyphenyl group and demonstrates utility as a benzophenone derivative in structure-activity relationship studies .

Halogenated Derivatives () :

Chlorine or fluorine substitutions, as in 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine () or 4-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine (), introduce electronegative and lipophilic character. These changes can improve membrane permeability and resistance to oxidative metabolism, critical for CNS-targeting drugs .

Modifications on the Pyrazole Core

3-Methyl-1-phenyl-1H-pyrazol-5-amine () :

Replacement of the phenylethyl group with a methyl and phenyl group at positions 3 and 1, respectively, reduces steric bulk. This simplification may enhance synthetic accessibility (CAS 1131-18-6) but could limit interactions in hydrophobic binding pockets .- Bicyclic and Heterocyclic Additions (): Complex substituents, such as the bicyclo[2.2.1]heptane group in 5-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine (), introduce rigid, three-dimensional structures. These modifications are valuable in fragment-based drug discovery to explore novel binding geometries .

生物活性

5-(2-Phenylethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring that is recognized for its potential biological activities. This compound, characterized by a phenylethyl group at the fifth position and an amine group at the third position of the pyrazole ring, has garnered attention in medicinal chemistry due to its unique structural attributes and reactivity.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₃N₃, with a molecular weight of approximately 189.24 g/mol. The presence of the phenylethyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 189.24 g/mol |

| Structure | Pyrazole ring with phenylethyl substitution |

| Solubility | Moderate in organic solvents |

Biological Activity Overview

Research indicates that compounds containing pyrazole structures exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound have been explored in several studies.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The inclusion of the phenylethyl group in this compound may enhance its interaction with bacterial cell membranes, thereby contributing to its antimicrobial efficacy .

Anti-Angiogenic Properties

In a study investigating new pyrazole derivatives, it was found that certain compounds could inhibit pathways involved in angiogenesis by interfering with ERK1/2 and p38MAPK phosphorylation. Although specific data on this compound's direct effects were not detailed, similar compounds have shown promise in this area, suggesting potential therapeutic applications in cancer treatment .

The biological activity of this compound can be attributed to its ability to engage in hydrogen bonding and electrostatic interactions with various biological macromolecules. These interactions are crucial for influencing binding affinity and specificity towards target proteins, which can lead to desired pharmacological effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of pyrazole derivatives:

- Inhibition of Platelet Aggregation : Compounds similar to this compound have been shown to inhibit platelet aggregation and reactive oxygen species (ROS) production in human platelets. This suggests a possible role in treating thrombotic disorders .

- Anticancer Activity : Research has indicated that certain pyrazole derivatives can induce apoptosis in cancer cells. The structural features of these compounds are believed to play a significant role in their effectiveness as anticancer agents .

Table: Summary of Biological Activities

常见问题

Q. What are the optimized synthetic routes for 5-(2-Phenylethyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of substituted hydrazines with β-keto esters or α,β-unsaturated ketones. A key step involves formylation and acylation to generate intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride . Solvent-free condensation reactions with aldehydes under microwave irradiation have been reported to improve efficiency and reduce side products . Yield optimization typically requires controlling temperature (70–100°C) and using catalysts like triethylamine.

Q. Which spectroscopic methods are critical for characterizing this compound and its intermediates?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and amine proton environments . Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., NH₂ at ~3300 cm⁻¹). X-ray crystallography, as applied to analogous pyrazole derivatives, resolves stereochemical ambiguities .

Q. How are in vitro bioactivity assays designed to evaluate pyrazole derivatives like this compound?

Standard protocols include:

- Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution .

- Anti-inflammatory activity : COX-2 inhibition assays with IC₅₀ determination .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) to assess cytotoxicity .

Advanced Research Questions

Q. How do substituent variations on the pyrazole core impact the biological activity of this compound derivatives?

Substituents at the 1- and 3-positions modulate electron density and steric effects. For example:

- Electron-withdrawing groups (e.g., Cl) at position 4 enhance antibacterial activity by increasing membrane permeability .

- Bulky aryl groups (e.g., 4-methoxyphenyl) improve receptor binding affinity in anticancer studies . Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ) and molecular docking can predict these effects .

Q. What strategies resolve contradictions in reported pharmacological data for pyrazole-based compounds?

Discrepancies often arise from assay variability (e.g., cell line specificity) or structural impurities. Mitigation strategies include:

- Reproducing experiments under standardized conditions (e.g., pH 7.4 for enzyme assays) .

- High-performance liquid chromatography (HPLC) purification (>98% purity) to eliminate confounding byproducts .

- Meta-analysis of data across studies to identify trends (e.g., consistent MIC ranges for Gram-positive bacteria) .

Q. How can computational methods streamline the development of this compound derivatives?

- Reaction path search : Quantum mechanical calculations (DFT) predict feasible intermediates and transition states .

- Molecular dynamics (MD) : Simulates ligand-receptor interactions (e.g., with CB1 cannabinoid receptors for neuroactivity studies) .

- Machine learning (ML) : Trains models on existing datasets to prioritize substituents for synthesis .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Key issues include exothermic side reactions and low solubility of intermediates. Solutions involve:

- Reactor design : Continuous-flow systems for controlled heat dissipation .

- Green chemistry : Replacing toxic solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures .

- Process analytical technology (PAT) : Real-time monitoring via inline FTIR to maintain reaction consistency .

Methodological Tables

Table 1. Key Synthetic Intermediates and Their Characterization

Table 2. Bioactivity Data for Analogous Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。